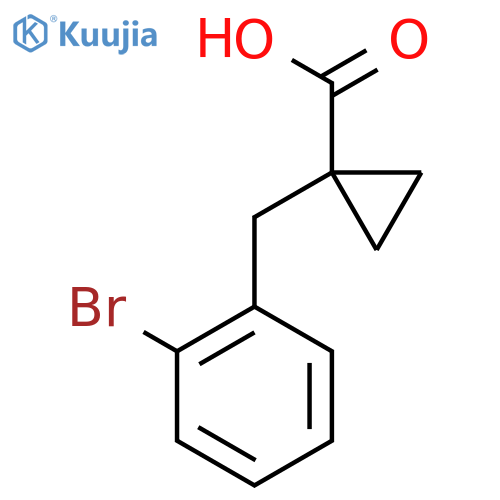Cas no 1483329-91-4 (1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid)

1483329-91-4 structure
商品名:1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid
CAS番号:1483329-91-4
MF:C11H11BrO2
メガワット:255.107842683792
MDL:MFCD21669748
CID:4601816
PubChem ID:66023747
1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid
- AT27284
- 1-(2-BROMOBENZYL)CYCLOPROPANE-1-CARBOXYLIC ACID
- Z2205958478
- 1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid
-
- MDL: MFCD21669748
- インチ: 1S/C11H11BrO2/c12-9-4-2-1-3-8(9)7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14)
- InChIKey: ASQCLJFZUGUWFP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=CC=1CC1(C(=O)O)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 235
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 37.3
1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-219795-0.1g |
1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid |
1483329-91-4 | 95% | 0.1g |
$317.0 | 2023-09-16 | |
| Chemenu | CM407651-500mg |
1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid |
1483329-91-4 | 95%+ | 500mg |
$778 | 2023-02-17 | |
| Enamine | EN300-219795-0.05g |
1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid |
1483329-91-4 | 95% | 0.05g |
$212.0 | 2023-09-16 | |
| Enamine | EN300-219795-10.0g |
1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid |
1483329-91-4 | 95% | 10g |
$3929.0 | 2023-06-08 | |
| Aaron | AR01ALXY-5g |
1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid |
1483329-91-4 | 95% | 5g |
$3669.00 | 2023-12-16 | |
| Aaron | AR01ALXY-1g |
1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid |
1483329-91-4 | 95% | 1g |
$1282.00 | 2025-02-09 | |
| 1PlusChem | 1P01ALPM-2.5g |
1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid |
1483329-91-4 | 95% | 2.5g |
$2276.00 | 2024-06-20 | |
| 1PlusChem | 1P01ALPM-100mg |
1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid |
1483329-91-4 | 95% | 100mg |
$388.00 | 2025-03-19 | |
| 1PlusChem | 1P01ALPM-1g |
1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid |
1483329-91-4 | 95% | 1g |
$1051.00 | 2025-03-19 | |
| 1PlusChem | 1P01ALPM-5g |
1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid |
1483329-91-4 | 95% | 5g |
$3338.00 | 2024-06-20 |
1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid 関連文献
-
1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
1483329-91-4 (1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid) 関連製品
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
